molecular formula C11H15ClO3S B8679966 4-Chlorobutyl 4-methylbenzenesulfonate

4-Chlorobutyl 4-methylbenzenesulfonate

Cat. No.: B8679966
M. Wt: 262.75 g/mol
InChI Key: WBRXGQPUYZLAFA-UHFFFAOYSA-N
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Description

4-Chlorobutyl 4-methylbenzenesulfonate (CAS No.: 10297-05-9) is an organosulfur compound characterized by a chlorobutyl chain linked to a 4-methylbenzenesulfonate (tosyl) group. Its molecular formula is C₁₁H₁₅ClO₃S, with a molecular weight of 262.75 g/mol. This compound is widely employed in organic synthesis as an alkylating agent due to the tosyl group's role as an excellent leaving group, facilitating nucleophilic substitution reactions. For instance, it has been utilized in the synthesis of androgen receptor degraders, where it reacts with hydroxyl-containing substrates under basic conditions .

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

4-chlorobutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H15ClO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3

InChI Key

WBRXGQPUYZLAFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Studies

  • The crystal structure of 4-Bromoanilinium 4-methylbenzenesulfonate reveals similarities to its chloro analog in packing patterns but differences in hydrogen-bonding networks due to bromine’s larger atomic radius .
  • Mercury CSD 2.0 software has been employed to analyze packing similarities in tosylate salts, demonstrating the reproducibility of sulfonate-based crystal motifs .

Q & A

Q. Example Table: Key Variables in Synthesis Optimization

VariableRange TestedImpact on Yield
Temperature25–80°CNonlinear increase up to 60°C
Solvent (Polarity)THF vs. DCMHigher polarity improves sulfonate stability
Reaction Time2–12 hrsPlateau after 8 hrs

Reference synthesis protocols for analogous sulfonates (e.g., esterification with 4-methylbenzenesulfonyl chloride under basic conditions) .

Basic: What analytical techniques are critical for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-MS : Quantify purity (>98% as per industry standards) and detect trace impurities (e.g., unreacted precursors) .
  • NMR Spectroscopy : Confirm functional groups (e.g., sulfonate at δ 7.5–8.0 ppm, chlorobutyl chain at δ 3.5–4.0 ppm).
  • TGA/DSC : Assess thermal stability under varying conditions (e.g., decomposition above 150°C) .

Q. Example Table: Common Impurities Identified

ImpuritySourceMitigation Strategy
4-Methylbenzenesulfonic acidHydrolysis byproductUse anhydrous solvents
ChlorobutanolSide reactionControl reaction time

Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Map energy profiles for sulfonate esterification or nucleophilic substitution pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilize transition states) .
  • In Silico Feedback Loops : Integrate experimental data (e.g., kinetic rates) to refine computational models .

Example Workflow:

Optimize reactant geometries using Gaussian.

Calculate activation barriers for competing pathways.

Validate with experimental kinetic data.

Advanced: How do solvent polarity and proticity influence the reaction pathways of this compound in nucleophilic substitutions?

Methodological Answer:

  • Polar Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of reactants, favoring SN2 mechanisms.
  • Protic Solvents (e.g., Ethanol) : Stabilize carbocation intermediates, promoting SN1 pathways .
  • Case Study : Compare yields in THF (85%) vs. ethanol (62%) for chloride displacement reactions .

Experimental Design:
Use a solvent polarity index (ET30) to correlate with reaction rates.

Advanced: What methodologies resolve contradictions in kinetic data for this compound hydrolysis?

Methodological Answer:

  • Statistical Analysis of Variance (ANOVA) : Identify outliers or systematic errors in pH-dependent hydrolysis studies .
  • Isotope Labeling : Track oxygen-18 in water to distinguish between acid-catalyzed vs. base-catalyzed mechanisms .
  • Multi-Laboratory Validation : Replicate experiments across independent labs to confirm reproducibility .

Advanced: How can machine learning predict novel applications of this compound in polymer chemistry?

Methodological Answer:

  • Dataset Curation : Compile historical data on sulfonate reactivity (e.g., crosslinking efficiency, thermal stability).
  • Neural Networks : Train models to predict polymerization outcomes based on monomer structures and reaction conditions .
  • Case Study : AI-driven discovery of sulfonate-based ionomers for fuel cell membranes .

Basic: What protocols ensure the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions : Keep at –20°C in amber vials under inert gas (argon) to prevent hydrolysis .
  • Stability Monitoring : Use accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .

Advanced: How do surface interactions affect the catalytic activity of this compound in heterogeneous systems?

Methodological Answer:

  • Surface-Enhanced Raman Spectroscopy (SERS) : Probe adsorption/desorption dynamics on metal catalysts .
  • XPS Analysis : Quantify sulfonate binding energy shifts on TiO2 surfaces .

Example Finding:
Stronger adsorption on Au NPs vs. SiO2 correlates with higher catalytic turnover .

Basic: What role does this compound play in synthesizing functionalized polymers?

Methodological Answer:

  • Crosslinking Agent : Sulfonate groups enhance hydrophilicity in hydrogels .
  • Chain Transfer Agent : Modulate molecular weight in radical polymerizations .

Synthetic Protocol:
Incorporate 1–5 mol% sulfonate during styrene copolymerization .

Advanced: What interdisciplinary approaches integrate this compound into environmental or biomedical research?

Methodological Answer:

  • Environmental Chemistry : Study degradation pathways via LC-MS/MS to assess ecotoxicity .
  • Biomedical Engineering : Functionalize nanoparticles for targeted drug delivery (e.g., sulfonate-PEG conjugates) .

Collaborative Framework:
Combine synthetic chemistry, computational modeling, and bioassay validation .

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